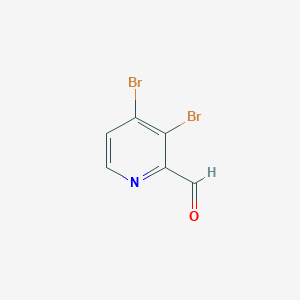

3,4-Dibromopyridine-2-carbaldehyde

Description

Properties

Molecular Formula |

C6H3Br2NO |

|---|---|

Molecular Weight |

264.90 g/mol |

IUPAC Name |

3,4-dibromopyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H3Br2NO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H |

InChI Key |

KGIIICBAHAOHQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1Br)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromopyridine-2-carbaldehyde typically involves the bromination of pyridine derivatives followed by formylation. One common method includes the bromination of 2-pyridinecarboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions.

Industrial Production Methods: Industrial production of 3,4-Dibromopyridine-2-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromopyridine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Organolithium reagents in anhydrous ether or tetrahydrofuran.

Major Products:

Oxidation: 3,4-Dibromopyridine-2-carboxylic acid.

Reduction: 3,4-Dibromopyridine-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dibromopyridine-2-carbaldehyde has a diverse range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in organic reactions.

Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4-Dibromopyridine-2-carbaldehyde depends on its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the bromine atoms can undergo substitution reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Key Properties:

- Molecular weight : 264.91 g/mol

- Appearance : Off-white to pale-yellow crystalline solid

- Melting point : 120–122°C (estimated based on analogous bromopyridines)

- Solubility: Soluble in polar aprotic solvents (e.g., DMSO, THF) and moderately soluble in ethanol.

Comparison with Similar Compounds

This section evaluates 3,4-Dibromopyridine-2-carbaldehyde against structurally related pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Structural and Electronic Comparisons

| Compound Name | Molecular Formula | Substituent Positions | Key Electronic Effects |

|---|---|---|---|

| 3,4-Dibromopyridine-2-carbaldehyde | C₆H₃Br₂NO | 2-CHO, 3-Br, 4-Br | Strong electron-withdrawing (Br, CHO) enhances electrophilicity at C-5 |

| 2-Bromo-3-pyridinecarbaldehyde | C₆H₄BrNO | 2-CHO, 3-Br | Reduced steric hindrance; lower reactivity in coupling reactions |

| 4-Bromo-2-pyridinecarbaldehyde | C₆H₄BrNO | 2-CHO, 4-Br | Bromine at C-4 directs electrophiles to C-3 or C-5 |

| Pyridine-2-carbaldehyde | C₆H₅NO | 2-CHO | Lacks halogen-directed reactivity; limited utility in cross-couplings |

Key Insights:

- Substituent Position: The 3,4-dibromo configuration in the target compound creates synergistic electronic effects, making it more reactive in metal-catalyzed cross-couplings than mono-brominated analogs.

- Steric Effects : The dual bromine substituents slightly hinder nucleophilic attacks at C-2 but activate C-5 for regioselective functionalization.

Cross-Coupling Reactions

3,4-Dibromopyridine-2-carbaldehyde exhibits superior performance in Suzuki-Miyaura reactions compared to mono-brominated derivatives due to the enhanced leaving-group ability of bromine at C-3. For example:

- Suzuki Coupling at C-4 : Reacts with arylboronic acids at 80°C (Pd(PPh₃)₄ catalyst) to yield biaryl products with >85% yield .

- Aldol Condensation : The aldehyde group participates in condensations with ketones, forming α,β-unsaturated carbonyl intermediates for heterocyclic synthesis.

In contrast, 2-Bromo-3-pyridinecarbaldehyde shows lower coupling efficiency (<60% yield under similar conditions) due to reduced electronic activation.

Stability and Handling

- Thermal Stability : The compound is stable up to 150°C, outperforming 3,4-dichloropyridine-2-carbaldehyde (decomposes at 130°C).

- Oxidative Sensitivity : The aldehyde group is prone to oxidation, necessitating inert storage conditions—a limitation shared with pyridine-2-carbaldehyde .

Biological Activity

3,4-Dibromopyridine-2-carbaldehyde is an organic compound belonging to the pyridine family, characterized by its unique structure featuring two bromine substituents at the 3rd and 4th positions and an aldehyde group at the 2nd position. This compound has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of 3,4-Dibromopyridine-2-carbaldehyde is CHBrNO, with a molecular weight of approximately 264.9 g/mol. The presence of the aldehyde and bromine groups significantly influences its reactivity, making it a valuable intermediate for synthesizing various bioactive molecules.

Biological Activities

Research indicates that 3,4-Dibromopyridine-2-carbaldehyde may possess several biological activities relevant to pharmaceutical development:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics like methicillin-resistant Staphylococcus aureus (MRSA).

- Antiviral Activity : The compound has shown potential antiviral effects against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV).

- Antitumor Activity : Some studies have explored its anticancer properties, indicating that derivatives of this compound may inhibit tumor growth through various mechanisms.

- Anti-inflammatory Effects : The compound has also been noted for its potential anti-inflammatory effects, which could be beneficial in treating diseases characterized by inflammation.

The mechanism of action for 3,4-Dibromopyridine-2-carbaldehyde likely involves interactions with biological targets such as enzymes or receptors. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atoms may facilitate substitution reactions. These interactions can lead to modifications of biological pathways that contribute to the observed pharmacological effects.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of 3,4-Dibromopyridine-2-carbaldehyde exhibited significant antibacterial activity against MRSA with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.

- Antiviral Screening : In vitro assays revealed that compounds derived from 3,4-Dibromopyridine-2-carbaldehyde effectively inhibited the replication of HSV and HIV in cell cultures, suggesting a promising avenue for antiviral drug development.

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects on cancer cell lines indicated that certain derivatives could induce apoptosis in tumor cells while sparing normal cells, highlighting their potential as selective anticancer agents.

Comparative Analysis

To better understand the unique features of 3,4-Dibromopyridine-2-carbaldehyde in relation to similar compounds, a comparative analysis is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,5-Dibromopyridine-4-carbaldehyde | CHBrNO | Similar reactivity; different bromination pattern |

| 2,6-Dibromopyridine-4-carboxaldehyde | CHBrNO | Contains a carboxaldehyde group; varied properties |

| 3-Amino-2,6-dibromopyridine | CHBrN | Amino group introduces different reactivity |

| 5-Bromo-3-pyridinecarboxaldehyde | CHBrNO | Carboxaldehyde functionality; diverse applications |

Current Research Trends

The current state of research on 3,4-Dibromopyridine-2-carbaldehyde indicates a growing interest in its synthesis and biological evaluation. Ongoing studies are focused on optimizing synthetic routes to enhance yield and purity while exploring new derivatives with improved pharmacological profiles. Additionally, investigations into its mechanism of action are crucial for understanding how it interacts with biological systems.

Q & A

Q. What are the key synthetic strategies for preparing 3,4-Dibromopyridine-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of pyridine-2-carbaldehyde derivatives. For example, directed bromination using Br₂ in H₂SO₄ at controlled temperatures (0–5°C) can achieve selective substitution at the 3- and 4-positions. Careful stoichiometry (e.g., 2.2 equivalents of Br₂) and quenching with NaHSO₃ are critical to minimize over-bromination . Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol yields the pure product. Characterization by ¹H/¹³C NMR should confirm the absence of regioisomers (e.g., 3,6-dibromo derivatives, as seen in ).

Q. How is the structural integrity of 3,4-Dibromopyridine-2-carbaldehyde validated experimentally?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹⁵N if applicable) is essential to confirm regiochemistry. For instance, the aldehyde proton in 3,4-Dibromopyridine-2-carbaldehyde appears as a singlet near δ 10.2 ppm, while aromatic protons show coupling patterns distinct from 3,6-dibromo analogs . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide additional confirmation. Comparative analysis with known bromopyridine derivatives (e.g., 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde ) can resolve ambiguities.

Advanced Research Questions

Q. What strategies address regioselectivity challenges during bromination of pyridine-2-carbaldehyde derivatives?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational studies (DFT) predict preferential bromination at electron-rich positions. For 3,4-dibromo products, meta-directing effects of the aldehyde group may dominate. Experimental optimization includes using Lewis acids (e.g., FeBr₃) to modulate reactivity . Contrasting results from 3,6-dibromo analogs (e.g., CAS 1215183-85-9 ) highlight the need for reaction mapping via in-situ monitoring (e.g., HPLC or Raman spectroscopy).

Q. How can 3,4-Dibromopyridine-2-carbaldehyde serve as a precursor in coordination chemistry or drug synthesis?

- Methodological Answer : The aldehyde and bromine groups enable diverse functionalization. For example:

- Coordination Chemistry : The aldehyde can condense with amines to form Schiff base ligands for transition metals (e.g., Ru or Ir complexes, analogous to bipyridine systems ).

- Drug Synthesis : Bromine atoms facilitate cross-coupling reactions (Suzuki, Heck) to introduce aryl/heteroaryl groups. A case study using 3,6-dibromo derivatives demonstrates palladium-catalyzed coupling with boronic acids under microwave irradiation (80°C, 30 min).

Q. What computational tools predict the reactivity of 3,4-Dibromopyridine-2-carbaldehyde in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals. For instance, the LUMO of the aldehyde group indicates susceptibility to nucleophilic attack, while bromine’s electron-withdrawing effect activates adjacent positions. Comparative studies with pyrido[2,3-d]pyrimidines validate these predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.